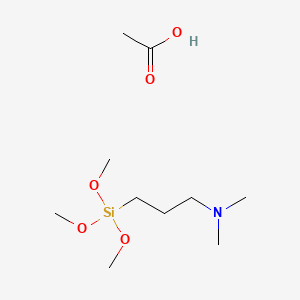
Lead bis(dipentyldithiocarbamate)
概要
説明
Lead bis(dipentyldithiocarbamate) is a chemical compound with the formula C₂₂H₄₄N₂PbS₄. It is a type of dithiocarbamate, which are compounds known for their ability to form stable complexes with metals. These complexes have diverse applications in various fields, including medicine, agriculture, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Lead bis(dipentyldithiocarbamate) can be synthesized by reacting lead salts with dipentyldithiocarbamate ligands. The reaction typically involves the following steps:
- Preparation of dipentyldithiocarbamate ligand by reacting pentyldithiocarbamic acid with an appropriate base.
- Mixing the prepared ligand with a lead salt, such as lead acetate or lead nitrate, in a suitable solvent.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the lead bis(dipentyldithiocarbamate) complex.
- Isolating the product by filtration and washing with a solvent to remove impurities.
Industrial Production Methods: In industrial settings, the production of lead bis(dipentyldithiocarbamate) follows similar steps but on a larger scale. The process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Lead bis(dipentyldithiocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead in the compound to lower oxidation states, often resulting in the formation of lead sulfide.
Substitution: The dithiocarbamate ligands can be substituted by other ligands in the presence of suitable reagents, leading to the formation of different lead complexes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Various ligands such as phosphines, amines.
Major Products:
Oxidation: Lead oxides, sulfur-containing by-products.
Reduction: Lead sulfide, elemental sulfur.
Substitution: New lead complexes with different ligands.
科学的研究の応用
Lead bis(dipentyldithiocarbamate) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and as a reagent in analytical chemistry for the detection of metals.
Biology: Investigated for its potential use in biological assays and as a tool for studying metal-protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial and anticancer agent.
Industry: Utilized as a vulcanization accelerator in the rubber industry and as an additive in lubricants and coatings.
作用機序
The mechanism of action of lead bis(dipentyldithiocarbamate) involves its ability to form stable complexes with metal ions. This chelating ability allows it to interact with various biological molecules, including proteins and enzymes. The compound can inhibit the activity of metal-dependent enzymes, leading to various biological effects. In cancer cells, it may induce apoptosis by disrupting metal homeostasis and inhibiting proteasome activity.
類似化合物との比較
Zinc bis(dipentyldithiocarbamate): Similar structure but with zinc instead of lead.
Nickel bis(dipentyldithiocarbamate): Contains nickel as the central metal ion.
Copper bis(dipentyldithiocarbamate): Copper-based analogue with similar properties.
Uniqueness: Lead bis(dipentyldithiocarbamate) is unique due to its specific interactions with lead ions, which confer distinct chemical and biological properties. Its ability to form stable complexes with lead makes it particularly useful in applications where lead’s unique properties are advantageous, such as in certain industrial processes and specialized research applications.
特性
IUPAC Name |
N,N-dipentylcarbamodithioate;lead(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H23NS2.Pb/c2*1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h2*3-10H2,1-2H3,(H,13,14);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQZPXCKTHKGQM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N2PbS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801014911 | |
| Record name | Lead bis(dipentyldithiocarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36501-84-5 | |
| Record name | Bis(dipentyldithiocarbamato)lead | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36501-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lead, bis(N,N-dipentylcarbamodithioato-kappaS,kappaS')-, (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036501845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead, bis(N,N-dipentylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead bis(dipentyldithiocarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead bis(dipentyldithiocarbamate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















